molecular formula C7H12N2OS B143789 (2-((Dimethylamino)methyl)thiazol-4-yl)methanol CAS No. 78441-69-7

(2-((Dimethylamino)methyl)thiazol-4-yl)methanol

Cat. No. B143789
CAS RN: 78441-69-7
M. Wt: 172.25 g/mol
InChI Key: BIEFSXASVIQOOS-UHFFFAOYSA-N
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Description

The compound 2-((Dimethylamino)methyl)thiazol-4-yl)methanol is a thiazole derivative, which is a class of heterocyclic compounds featuring a five-membered ring containing both sulfur and nitrogen. While the specific compound is not directly mentioned in the provided papers, thiazole derivatives are known for their diverse range of applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of thiazole derivatives can vary based on the desired substitution pattern on the thiazole ring. For instance, the synthesis of tris(1-methyl-4,5-diphenylimidazol-2-yl)methanol, a related compound, involves crystallization from a mixture of dichloromethane and light petroleum . Although the exact synthesis of 2-((Dimethylamino)methyl)thiazol-4-yl)methanol is not detailed in the provided papers, similar synthetic routes may be employed, involving the formation of the thiazole ring followed by the introduction of the dimethylamino methyl group.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring. In the case of tris(1-methyl-4,5-diphenylimidazol-2-yl)methanol, the crystal structure has been determined, showing how substituents on the thiazole ring can influence the overall molecular conformation . The molecular structure of 2-((Dimethylamino)methyl)thiazol-4-yl)methanol would similarly be influenced by the substituents, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. For example, 2-(4-thiazolyl)-1H-benzimidazole undergoes photooxidation in the presence of singlet oxygen, leading to multiple products including dimethyl oxalate and different benzimidazole derivatives . This suggests that 2-((Dimethylamino)methyl)thiazol-4-yl)methanol could also participate in photochemical reactions, possibly leading to the formation of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, boiling and melting points, and reactivity. For instance, the solubility of a compound in various solvents can be crucial for its application in synthesis or as a pharmaceutical agent. The magnetic and electronic properties of thiazole derivatives, as seen in the copper complex of tris(1-methyl-4,5-diphenylimidazol-2-yl)methanol, can also be of interest, particularly in materials science .

Scientific Research Applications

Photoreactions and Photooxidation

The compound has been studied in the context of photoreactions. In a research conducted by Mahran, Sidky, and Wamhoff (1983), the photooxidation of 2-(4-thiazolyl)-1H-benzimidazole in methanol was explored. This study provides insight into the reaction mechanisms of similar thiazolyl compounds in methanol solutions (Mahran, Sidky, & Wamhoff, 1983).

Catalytic Activities

Thiazolium salts, related to the compound , have been examined for their catalytic activities in various reactions. Yano, Tamura, and Tagaki (1980) studied the rates of benzoin condensation catalyzed by thiazolium salts in methanol, highlighting the effects of different substituents, including dimethylamino groups, on the catalytic process (Yano, Tamura, & Tagaki, 1980).

Optical Applications

The compound's derivatives have applications in nonlinear optics. Ruiz, Jazbinsek, and Günter (2008) explored the growth of highly nonlinear optical crystals from methanol solutions, which are significant for applications like THz wave generation (Ruiz, Jazbinsek, & Günter, 2008).

Organic Synthesis

In organic synthesis, the compound and its derivatives have been utilized in various reactions. Bagley et al. (2003) discussed the synthesis of dimethyl sulfomycinamate, a product involving thiazole and methanolysis, demonstrating the compound's role in complex organic syntheses (Bagley et al., 2003).

Nonlinear Optical Crystals

Additionally, this compound's derivatives are important in the development of nonlinear optical crystals. Brahadeeswaran et al. (2013) focused on growing ultrathin organic nonlinear optical crystals for enhanced terahertz efficiency, highlighting the compound's role in advanced material sciences (Brahadeeswaran et al., 2013).

Methanol as a Hydrogen Source

Methanol, a solvent for this compound, is a critical hydrogen source and C1 synthon in chemical synthesis and energy technologies. Dalena et al. (2018) provide an overview of methanol production and applications, which can be indirectly related to the use of (2-((Dimethylamino)methyl)thiazol-4-yl)methanol in various syntheses and reactions (Dalena et al., 2018).

Safety And Hazards

The safety information available indicates that this compound poses an environmental hazard . The hazard statements include H315, H319, H335, and H411 . Precautionary statements include P264, P273, P302+P352, and P304+P340 .

properties

IUPAC Name

[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS/c1-9(2)3-7-8-6(4-10)5-11-7/h5,10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEFSXASVIQOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC(=CS1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365356
Record name {2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((Dimethylamino)methyl)thiazol-4-yl)methanol

CAS RN

78441-69-7
Record name 2-((Dimethylamino)methyl)-4-thiazolemethanol
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Record name {2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-((dimethylamino)methyl)thiazol-4-yl)methanol
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Record name 2-((DIMETHYLAMINO)METHYL)-4-THIAZOLEMETHANOL
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Synthesis routes and methods I

Procedure details

To a mixture of lithium aluminum hydride (4.5 g, 119 mmol) in ice cold tetrahydrofuran (100 mL) was added ethyl2-dimethylaminomethylthiazole-4-carboxylate (8.5 g, 39.7 mmol in 40 mL of tetrahydrofuran) dropwise over 40 min maintaining an internal temperature of 5-10° C. The mixture was stirred at this temperature range for 90 min. The reaction was carefully quenched with saturated aqueous ammonium chloride (30 mL). The resulting gray slurry was stirred 15 min and filtered through celite. The pad was well washed with ethyl acetate. The filtrate was washed with brine and dried over sodium sulfate. Concentration of this organic solution gave 4.2 g (62%) of 2-dimethylaminomethyl-4-hydroxymethylthiazole as an amber oil which had NMR δ 7.12 (s, 1 H), 4.71 (s, 2 H), 3.73 (s, 2 H), 2.50 (br s, 1 H), 2.32 (s, 6 H). The material was used without further purification.
Quantity
4.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of lithium aluminum hydride (4.5 g, 119 mmol) in ice cold tetrahydrofuran (100 mL) was added ethyl 2-dimethylaminomethylthiazole-4-carboxylate (8.5 g, 39.7 mmol in 40 mL of tetrahydrofuran) dropwise over 40 min maintaining an internal temperature of 5-10C. The mixture was stirred at this temperature range for 90 min. The reaction was carefully quenched with saturated aqueous ammonium chloride (30 mL). The resulting gray slurry was stirred 15 min and filtered through celite. The pad was well washed with ethyl acetate. The filtrate was washed with brine and dried over sodium sulfate. Concentration of this organic solution gave 4.2 g (62%) of 2-dimethylaminomethyl-4-hydroxymethylthiazole as an amber oil. The material was used without further purification.
Quantity
4.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a cooled suspension of lithium aluminum hydride (8.4 g; 0.22 mole) in 80 ml of dry tetrahydrofuran was added a solution of 2-(N-carbethoxy-N-methylamino)methyl-4-carbethoxythiazole (20.0 g; 0.07 mole) [prepared in Step C] in 160 ml of dry tetrahydrofuran over a 1 hour period. The reaction mixture was heated at reflux temperature for 8 hours, then cooled and decomposed with Na2SO4 and 40% aqueous potassium hydroxide. The mixture was filtered, dried and evaporated under reduced pressure to give 4.2 g of the title compound as an oil; TLC (aluminum oxide/CH3CN) gave RF=0.45. The NMR spectrum (60 MHz) in CDCl3 gave the following resonances δ: 7.17 (s, 1H); 4.73 (d, 2H); 3.43 (s, 2H); 3.35 (s, 6H).
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
2-(N-carbethoxy-N-methylamino)methyl-4-carbethoxythiazole
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

The process of Example 5 was repeated using 3.0 g (0.014 mol) of 4-hydroxy-4-chloromethyl-2-(dimethylaminomethyl)thiazoline (prepared as in Example 1), 48 ml of methanol and 0.98 g (0.014 mol) of potassium methoxide. The HPLC assay set forth in Example 3 indicated that 70.1% of the thiazoline substrate had converted to the desired titled product.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
48 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-((Dimethylamino)methyl)thiazol-4-yl)methanol
Reactant of Route 2
(2-((Dimethylamino)methyl)thiazol-4-yl)methanol
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(2-((Dimethylamino)methyl)thiazol-4-yl)methanol
Reactant of Route 4
(2-((Dimethylamino)methyl)thiazol-4-yl)methanol
Reactant of Route 5
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(2-((Dimethylamino)methyl)thiazol-4-yl)methanol
Reactant of Route 6
Reactant of Route 6
(2-((Dimethylamino)methyl)thiazol-4-yl)methanol

Citations

For This Compound
1
Citations
ZX Niu, YT Wang, SN Zhang, Y Li, XB Chen… - European Journal of …, 2023 - Elsevier
The development of heterocyclic derivatives has progressed considerably over the past few decades, and many new agents of synthetic and natural origin have been produced. Among …
Number of citations: 17 www.sciencedirect.com

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